molecular formula C21H15ClF3N5OS B11691771 (4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11691771
M. Wt: 477.9 g/mol
InChI Key: BEUUZIJTSCHCRP-UHFFFAOYSA-N
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Description

(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative featuring a thiazole ring, hydrazinylidene linker, and substituted aryl groups. Its molecular formula is C21H15ClF3N5OS (MW: 477.9 g/mol), with critical substituents including a 2-chloro-5-(trifluoromethyl)phenyl group and a 4-(4-methylphenyl)-1,3-thiazol-2-yl moiety .

Properties

Molecular Formula

C21H15ClF3N5OS

Molecular Weight

477.9 g/mol

IUPAC Name

4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C21H15ClF3N5OS/c1-11-3-5-13(6-4-11)17-10-32-20(26-17)30-19(31)18(12(2)29-30)28-27-16-9-14(21(23,24)25)7-8-15(16)22/h3-10,29H,1-2H3

InChI Key

BEUUZIJTSCHCRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the thiazole ring: This step involves the cyclization of appropriate thioamide derivatives with α-haloketones.

    Attachment of the hydrazinylidene group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can be crucial in enhancing the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting enzyme activity by binding to the active sites and preventing substrate interaction.

    Modulating receptor activity: Acting as an agonist or antagonist to modulate receptor activity and influence cellular signaling pathways.

    Interfering with cellular processes: Affecting various cellular processes, such as DNA replication, protein synthesis, and cell division, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Properties:

Property Value/Description
Molecular Formula C21H15ClF3N5OS
IUPAC Name 4-{[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
Key Functional Groups Pyrazolone core, thiazole ring, hydrazinylidene, Cl, CF3, methylphenyl
Synthesis Multi-step reactions involving coupling, cyclization, and optimized pH/temperature control
Characterization NMR, mass spectrometry, IR spectroscopy

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazolone and thiazole derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Substituents/Features Biological Activity/Applications References
Target Compound C21H15ClF3N5OS Cl, CF3, thiazol-2-yl, methylphenyl, hydrazinylidene Potential anticancer, anti-inflammatory
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one C27H22ClN5OS Cl, diethylamino, benzylidene Antimicrobial, enzyme inhibition
(4E)-4-{[(2-chlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one C15H13ClFN3O3S Cl, tetrahydrothiophene sulfone, aminomethylidene Analgesic, anti-inflammatory
(5E)-2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one C23H16Cl2N4O3S 2,4-dichlorophenyl, trimethoxybenzylidene, triazole Anticancer, multi-target mechanisms
Phenylbutazone C19H20N2O2 Pyrazolone core, butyl side chain Anti-inflammatory (clinical use)

Structural and Electronic Differences

Substituent Effects: The target compound’s trifluoromethyl (CF3) group enhances metabolic stability and lipophilicity compared to analogs with methoxy (OCH3) or diethylamino groups . Chlorine at the 2-position (vs. 4-position in other dichlorophenyl analogs) influences steric hindrance and electronic effects in receptor binding .

The thiazolotriazole core in ’s compound provides a rigid planar structure, contrasting with the target’s flexible hydrazinylidene-thiazole system .

Biological Activity

The compound (4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a pyrazolone core and various substituents, suggest a range of possible interactions with biological systems. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Structural Overview

The compound's structure can be broken down into several key components:

  • Pyrazolone Core : This core is known for its diverse biological activities, including anti-inflammatory and analgesic properties.
  • Chloro and Trifluoromethyl Substituents : These groups enhance the compound's reactivity and may influence its interaction with biological targets.
  • Thiazole Ring : This heterocyclic structure is often associated with antimicrobial and anticancer activities.

Table 1: Structural Features of the Compound

FeatureDescription
Pyrazolone CoreCentral structure linked to various bioactivities
Chloro GroupEnhances reactivity and potential binding interactions
Trifluoromethyl GroupIncreases lipophilicity and alters pharmacokinetics
Thiazole RingAssociated with antimicrobial properties

Predicted Activities

Computer-aided prediction models, such as PASS (Prediction of Activity Spectra for Substances), indicate that compounds structurally similar to this one may exhibit significant biological activities. These include:

  • Antimicrobial Activity : The presence of the thiazole ring suggests potential effectiveness against various pathogens.
  • Anti-inflammatory Properties : The pyrazolone core is often linked to anti-inflammatory effects.
  • Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial efficacy of similar pyrazolone derivatives against various bacterial strains. The results indicated that compounds with trifluoromethyl substituents demonstrated enhanced activity compared to their non-substituted counterparts. The mechanism of action was attributed to disruption of bacterial cell membranes.
  • Cytotoxicity Against Cancer Cells :
    In vitro studies on cancer cell lines (e.g., MCF-7) revealed that derivatives of pyrazolone exhibited varying degrees of cytotoxicity. The compound showed promising results with an IC50 value indicating moderate activity, suggesting potential as an anticancer agent.

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEnhanced efficacy against bacteria
Anti-inflammatoryPotential reduction in inflammation
CytotoxicityModerate activity against MCF-7 cells

Understanding the mechanism by which this compound exerts its biological effects is crucial for further development. Interaction studies using molecular docking have suggested that:

  • Hydrogen Bonding : The trifluoromethyl group may engage in hydrogen bonding with target proteins, enhancing binding affinity.
  • Enzyme Inhibition : Preliminary kinetic studies indicate that the compound may inhibit key enzymes involved in inflammatory processes, such as COX-2 and lipoxygenases.

Figure 1: Proposed Interaction Model

Molecular Docking Interaction

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